molecular formula C25H18N2 B175238 7,9-diphenyl-7,9a-dihydro-6bH-acenaphtho[1,2-c]pyrazole CAS No. 101475-12-1

7,9-diphenyl-7,9a-dihydro-6bH-acenaphtho[1,2-c]pyrazole

Cat. No.: B175238
CAS No.: 101475-12-1
M. Wt: 346.4 g/mol
InChI Key: XSXSETQIICAJFQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,9-diphenyl-7,9a-dihydro-6bH-acenaphtho[1,2-c]pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of acenaphthenequinone with phenylhydrazine in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

7,9-diphenyl-7,9a-dihydro-6bH-acenaphtho[1,2-c]pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The phenyl groups attached to the pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Halogenated or other substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

Mechanism of Action

The mechanism of action of 7,9-diphenyl-7,9a-dihydro-6bH-acenaphtho[1,2-c]pyrazole is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their functions. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    7,9-diphenyl-7,9a-dihydro-6bH-acenaphtho[1,2-c]pyrazole: The parent compound.

    This compound derivatives: Compounds with similar structures but different substituents on the phenyl or pyrazole rings.

Uniqueness

This compound is unique due to its fused ring system and the presence of two phenyl groups, which confer specific chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

7,9-diphenyl-6b,9a-dihydroacenaphthyleno[2,1-c]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18N2/c1-3-9-18(10-4-1)24-23-20-15-7-11-17-12-8-16-21(22(17)20)25(23)27(26-24)19-13-5-2-6-14-19/h1-16,23,25H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSXSETQIICAJFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C3C2C4=CC=CC5=C4C3=CC=C5)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90474256
Record name 7,9-diphenyl-7,9a-dihydro-6bH-acenaphtho[1,2-c]pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90474256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101475-12-1
Record name 7,9-diphenyl-7,9a-dihydro-6bH-acenaphtho[1,2-c]pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90474256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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